REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[C:5]([CH3:12])=[CH:4][C:3]=1[CH:13]=[CH2:14].C1C=C(Cl)C=C(C(OO)=[O:23])C=1>C(Cl)Cl>[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[C:5]([CH3:12])=[CH:4][C:3]=1[CH:13]1[CH2:14][O:23]1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=2C(OCC21)=O)C)C=C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
WASH
|
Details
|
The mixture was washed subsequently with saturated NaHCO3, aqueous Na2SO3, 5% NaOH and brine
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=2C(OCC21)=O)C)C2OC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |